molecular formula C29H27ClN4O3S3 B2387386 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride CAS No. 1216999-74-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride

Cat. No.: B2387386
CAS No.: 1216999-74-4
M. Wt: 611.19
InChI Key: YCVYGHDYCFCSRB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C29H27ClN4O3S3 and its molecular weight is 611.19. The purity is usually 95%.
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Scientific Research Applications

Alternative Compound Synthesis

Research on similar sulfonamide and benzothiazole derivatives highlights innovative synthetic routes and potential biological applications. For instance, a study by Krauze et al. (2007) discussed the alternative products in a one-pot reaction involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide, leading to compounds like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, showcasing the versatility of such chemistries in generating novel heterocyclic compounds (Krauze, Vilums, Sīle, & Duburs, 2007).

Molecular Docking and Antimalarial Activity

Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, conducting computational calculations and molecular docking studies. Their research demonstrates the potential of sulfonamide-based compounds in therapeutic applications, particularly in addressing infectious diseases like malaria (Fahim & Ismael, 2021).

ACAT Inhibitor Development

Shibuya et al. (2018) discovered an aqueous-soluble inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), demonstrating the relevance of benzothiazole derivatives in developing treatments for diseases involving ACAT overexpression. This work underlines the importance of structural modification in enhancing the solubility and pharmacological efficacy of potential drug candidates (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Anticancer Activity of Sulfonamide Derivatives

Patel and Patel (2015) synthesized benzamide derivatives incorporating thiazole and evaluated their biological activities against various bacterial and fungal strains. While this study does not directly relate to the requested compound, it exemplifies the broader investigational context in which similar chemical functionalities are explored for their antimicrobial properties (Patel & Patel, 2015).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S3.ClH/c1-32-17-16-22-25(18-32)38-29(26(22)28-30-23-10-6-7-11-24(23)37-28)31-27(34)19-12-14-21(15-13-19)39(35,36)33(2)20-8-4-3-5-9-20;/h3-15H,16-18H2,1-2H3,(H,31,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVYGHDYCFCSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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